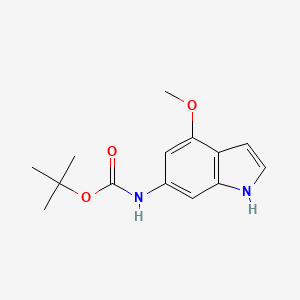
(E)-diethyl 4-hydroxybut-2-enylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Diethyl 4-hydroxybut-2-enylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxybutenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-diethyl 4-hydroxybut-2-enylphosphonate typically involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of diethyl phosphite with an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group, followed by elimination to form the desired (E)-alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (E)-Diethyl 4-hydroxybut-2-enylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in the presence of pyridine.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the saturated phosphonate derivative.
Substitution: Formation of substituted phosphonates with various functional groups.
Scientific Research Applications
(E)-Diethyl 4-hydroxybut-2-enylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate metabolism.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-diethyl 4-hydroxybut-2-enylphosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Diethyl 4-hydroxybutylphosphonate: Lacks the double bond present in (E)-diethyl 4-hydroxybut-2-enylphosphonate.
Diethyl 4-hydroxybut-2-ynylphosphonate: Contains a triple bond instead of a double bond.
Diethyl 4-hydroxybutylphosphonate: Similar structure but with different functional groups.
Uniqueness: this compound is unique due to its specific (E)-configuration and the presence of both a hydroxy group and a phosphonate group
Properties
CAS No. |
121077-61-0 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.191941 |
Synonyms |
(E)-diethyl 4-hydroxybut-2-enylphosphonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
